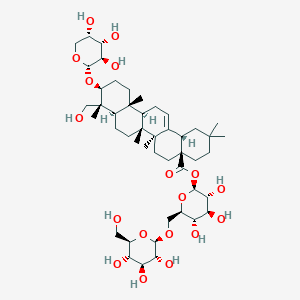
Asperosaponin VI
Descripción general
Descripción
Akebia saponina D es una saponina triterpenoide bioactiva extraída de la planta Dipsacus asper Wall. ex DC. Es conocida por sus diversos efectos terapéuticos, que incluyen propiedades antiinflamatorias, neuroprotectoras y osteoprotectoras .
Aplicaciones Científicas De Investigación
Akebia saponina D ha sido ampliamente estudiada por sus aplicaciones de investigación científica en varios campos:
Química: Se utiliza como compuesto modelo para estudiar las saponinas triterpenoides y sus propiedades químicas.
Biología: Investigada por sus efectos en los procesos celulares, incluida la inflamación y la apoptosis.
Medicina: Explorada por su potencial en el tratamiento de enfermedades como el asma, la osteoartritis y los trastornos neurodegenerativos
Industria: Utilizada en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas
Mecanismo De Acción
Akebia saponina D ejerce sus efectos a través de varios objetivos y vías moleculares. Inhibe el eje IL-6-STAT3-DNMT3b y activa la vía de señalización del factor 2 relacionado con el factor nuclear-E2 (Nrf2) para lograr sus efectos antiinflamatorios . Además, activa el eje NRF2/HO-1/NF-κB para suprimir la inflamación en los condrocitos y mejorar la osteoartritis .
Análisis Bioquímico
Biochemical Properties
Asperosaponin VI interacts with various enzymes, proteins, and other biomolecules. It has been found to promote osteogenic differentiation of bone marrow stromal cells through the PI3K/AKT signaling pathway . It also induces the formation of dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It promotes the proliferation of bone marrow stromal cells isolated from ovariectomized rats . It also promotes angiogenesis of human umbilical vein endothelial cells in vitro via up-regulating the HIF-1α/VEGF pathway . Furthermore, it has been found to inhibit the morphological expansion of microglia cells and modulate the expression of proinflammatory and antiinflammatory cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It enhances the expression of ALP, OCN, Col 1 and RUNX2, and reduces the p-AKT levels induced by LY294002 . It also promotes the gastrointestinal absorption and permeability of this compound and increases its exposure in vivo .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been demonstrated that this compound could spontaneously form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, mice exposed to chronic mild stress were treated with this compound (40 mg/kg) for three weeks, which ameliorated depression-like behaviors .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to regulate the expression of triterpenoid biosynthetic genes and facilitate the biosynthesis of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It forms dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization, which promotes its gastrointestinal absorption and permeability .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de Akebia saponina D implica un proceso de separación en columna de resina macroporosa de dos pasos. Inicialmente, se utiliza resina HPD-722 para aumentar la pureza de Akebia saponina D del 6,27% al 59,41%. Posteriormente, se emplea resina ADS-7 para purificar aún más el compuesto a una pureza del 95,05% . Este método es simple, eficiente y adecuado para la producción a gran escala.
Métodos de producción industrial
La preparación a escala industrial de Akebia saponina D sigue el mismo proceso de separación en columna de resina macroporosa de dos pasos. Se ha demostrado que el método es eficaz para preparaciones a gran escala, asegurando una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
Akebia saponina D experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su bioactividad.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran Akebia saponina D incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar las modificaciones deseadas.
Principales productos formados
Los principales productos formados a partir de las reacciones de Akebia saponina D incluyen derivados con propiedades antiinflamatorias y neuroprotectoras mejoradas. Estos derivados son valiosos para futuras investigaciones y posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Akebia saponina D es única en comparación con otros compuestos similares debido a su estructura molecular específica y bioactividad. Compuestos similares incluyen:
Asperosaponina VI: Otra saponina triterpenoide con propiedades antiinflamatorias similares.
Saikosaponina A y D: Conocidas por sus efectos hepatoprotectores y antiinflamatorios.
Ginsenosidos: Saponinas triterpenoides que se encuentran en el ginseng con diversas propiedades terapéuticas.
Akebia saponina D destaca por sus efectos específicos en el eje IL-6-STAT3-DNMT3b y el eje NRF2/HO-1/NF-κB, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo terapéutico .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXMHCQWYVXTE-HMRSNRLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39524-08-8 | |
| Record name | Asperosaponin VI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39524-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What are the primary molecular targets of Asperosaponin VI?
A1: Research suggests that this compound interacts with various molecular targets, including:
- Estrogen Receptors: this compound has been shown to exert estrogen-like effects, likely through interaction with estrogen receptors. [] This interaction may contribute to its osteogenic activity.
- PPAR-γ Pathway: Studies indicate that this compound may ameliorate depressive-like behaviors in mice by modulating the PPAR-γ pathway in microglia, promoting a neuroprotective phenotype. []
- PERK Pathway: this compound has been shown to promote osteogenic differentiation of periodontal ligament stem cells by inhibiting the PERK pathway, a key player in the endoplasmic reticulum stress response. []
- PI3K/Akt Pathway: Evidence suggests that this compound activates the PI3K/Akt pathway, contributing to its positive effects on the proliferation and osteogenic differentiation of periodontal ligament stem cells. []
- Nrf2/HO-1/NF-κB Axis: Research indicates that this compound exerts anti-inflammatory effects by activating the Nrf2/HO-1 pathway, thereby inhibiting NF-κB signaling and suppressing the production of inflammatory mediators. []
Q2: How does this compound promote osteogenic differentiation?
A2: this compound appears to promote osteogenic differentiation through multiple mechanisms:
- BMP-2 Upregulation: Studies have shown that this compound can induce osteoblast maturation and differentiation, potentially by increasing the synthesis of Bone Morphogenetic Protein-2 (BMP-2). []
- Activation of p38 and ERK1/2: this compound has been found to activate the p38 and ERK1/2 signaling pathways, which are involved in osteoblast differentiation and bone formation. []
- Estrogen Signaling Pathway: Research suggests that this compound may induce osteogenic differentiation via the estrogen signaling pathway, highlighting its potential as an anti-osteoporosis agent. []
Q3: What is the role of this compound in modulating inflammation?
A3: this compound has demonstrated anti-inflammatory effects in various studies:
- Suppression of Inflammatory Mediators: In chondrocytes, this compound has been shown to inhibit the production of inflammatory mediators such as COX-2, iNOS, NO, PGE2, IL-6, and TNF-α. []
- Activation of Nrf2/HO-1 Pathway: Mechanistically, this compound activates the Nrf2/HO-1 pathway, leading to the inhibition of NF-κB signaling and a reduction in inflammation. []
- Modulation of Microglial Phenotype: this compound promotes a shift from a pro-inflammatory to a neuroprotective phenotype in microglia, potentially by enhancing CX3CL1/CX3CR1 and CD200/CD200R signaling. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C54H82O23, and its molecular weight is 1098.5 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, they often mention the use of techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for identification and quantification. [, , , , ] Specific mass-to-charge ratios (m/z) for this compound and its metabolites are reported in several studies. [, , , ]
Q6: What is known about the absorption and metabolism of this compound?
A6: Studies indicate that this compound undergoes significant metabolism after oral administration. [, , , ]
- Metabolites: Research has identified several metabolites in rat feces, including hederagenin-28-β-D-glucopyranoside and 3-O-α-L-arabinopyranosyl hederagenin. []
- Biliary Excretion: this compound and its metabolites are excreted in bile. []
- Intestinal Absorption: Research suggests that this compound absorption in the rat intestine might be influenced by other components present in Dipsacus asper extracts. []
Q7: Does the particle size of this compound affect its dissolution and bioavailability?
A7: Yes, studies have demonstrated that smaller particle sizes of this compound, such as superfine powders, exhibit improved dissolution rates, which may contribute to enhanced bioavailability and stronger estrogenic effects. []
Q8: Are there any known drug-drug interactions or drug-metabolizing enzyme interactions associated with this compound?
A8: The provided research papers do not provide detailed information on specific drug-drug interactions or drug-metabolizing enzyme interactions associated with this compound. Further research is needed to fully characterize these aspects.
Q9: What are the key in vitro and in vivo models used to study the effects of this compound?
A9: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activities of this compound:
- Osteoblast cell lines (e.g., MC3T3-E1) to assess osteogenic differentiation. []
- Chondrocytes to evaluate anti-inflammatory effects. []
- Human periodontal ligament stem cells to investigate periodontal tissue regeneration. [, ]
- C2C12 myotubes to study skeletal muscle regeneration. []
- Caco-2 cells to assess intestinal permeability. []
- Rodent models of osteoporosis have been used to evaluate the bone-protective effects of this compound. [, ]
- Rat models with chronic mild stress (CMS) have been employed to explore the antidepressant-like effects of this compound. []
- Mouse models of osteoarthritis have been used to investigate the potential of this compound in alleviating joint degeneration. []
- Rat models of skeletal muscle injury have been employed to explore the role of this compound in muscle regeneration. []
Q10: What are the potential therapeutic applications of this compound based on in vitro and in vivo studies?
A10: Preclinical studies suggest potential therapeutic applications for this compound in various areas:
- Osteoporosis: this compound's ability to promote osteogenic differentiation and inhibit bone loss in animal models makes it a promising candidate for the development of new osteoporosis treatments. [, , , ]
- Osteoarthritis: Its anti-inflammatory effects and potential to protect cartilage suggest a potential role in managing osteoarthritis. []
- Depression: Studies showing the modulation of microglial activity and improvement of depressive-like behaviors in mice highlight its potential as an antidepressant. []
- Periodontitis: Research suggests that this compound may promote the regeneration of periodontal tissues, indicating potential applications in dentistry. [, ]
- Skeletal Muscle Injury: this compound’s ability to promote muscle regeneration and improve muscle function after injury makes it a potential candidate for the treatment of muscular dystrophies and other muscle-wasting diseases. []
Q11: Have any clinical trials been conducted to evaluate the efficacy and safety of this compound in humans?
A11: The provided research papers primarily focus on preclinical studies. While these studies highlight the therapeutic potential of this compound, further research, including well-designed clinical trials, is crucial to determine its efficacy and safety profile in humans.
Q12: What are the common analytical techniques used to quantify this compound?
A12: High-Performance Liquid Chromatography (HPLC) is frequently employed for the quantitative determination of this compound in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , , , , , ]
Q13: How do researchers ensure the quality control of this compound during research and development?
A13: Quality control measures typically involve:
- Method Validation: Analytical methods, such as HPLC, are rigorously validated to ensure their accuracy, precision, specificity, linearity, range, robustness, and stability. []
Q14: How does wine-processing affect the chemical composition of Dipsacus asper and the content of this compound?
A14: Studies show that wine-processing can alter the chemical composition of Dipsacus asper, often leading to an increase in this compound content. [, ] This traditional processing method may enhance the bioavailability or therapeutic effects of this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





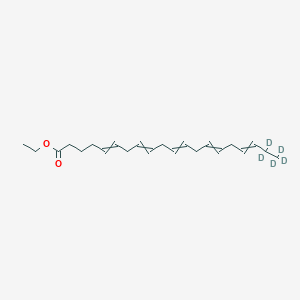


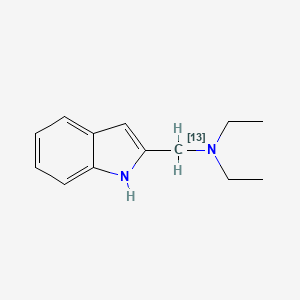
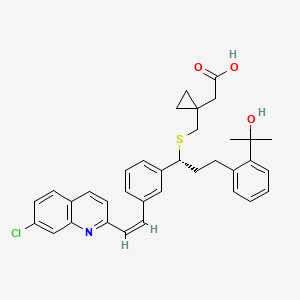
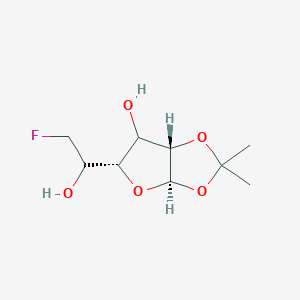
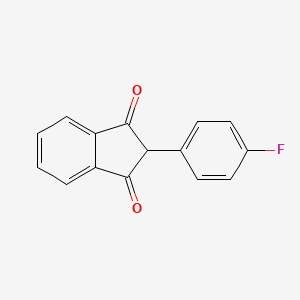
![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)

